Product packaging for Cyclopentene, 1-bromo-2-methyl-(9CI)(Cat. No.:CAS No. 133302-95-1)

Cyclopentene, 1-bromo-2-methyl-(9CI)

Cat. No.: B160654
CAS No.: 133302-95-1
M. Wt: 161.04 g/mol
InChI Key: NEDZFKVJIOXYIB-UHFFFAOYSA-N
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Description

Overview of Halogenated Cycloalkenes in Contemporary Organic Synthesis

Halogenated cycloalkenes are a class of cyclic hydrocarbons containing at least one carbon-carbon double bond and one or more halogen substituents. wikipedia.org These structures are of significant interest in organic chemistry as they serve as versatile intermediates for the synthesis of more complex molecules. libretexts.org The reactivity of these compounds is dictated by the interplay between the double bond (alkene) and the halogen atom within the cyclic framework. The ring size influences the molecule's strain and reactivity; for instance, smaller rings like cyclopropene are highly strained and reactive, while larger rings exhibit less strain. wikipedia.orgweebly.com

The presence of the halogen atom provides a reactive handle for various transformations, most notably nucleophilic substitution and elimination reactions. Furthermore, the alkene moiety can undergo a wide range of addition reactions. weebly.com Cycloalkenes can be synthesized through several methods, including ring-closing metathesis, Diels-Alder reactions, and electrocyclic reactions. wikipedia.org The halogenation of cycloalkanes, often proceeding via a free-radical substitution mechanism in the presence of UV light, is a common method to introduce halogen atoms. youtube.com The unique combination of functionalities in halogenated cycloalkenes makes them pivotal starting materials for constructing complex carbocyclic and heterocyclic systems found in many natural products and pharmaceutical agents.

Significance of Vinyl Bromides in Synthetic Methodologies

Vinyl bromides, characterized by a bromine atom attached directly to a double-bonded carbon, are exceptionally important building blocks in modern synthetic chemistry. researchgate.net Their primary significance lies in their utility as substrates in a multitude of transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Suzuki, Stille, Sonogashira, and Heck couplings, are fundamental for the formation of new carbon-carbon bonds, enabling the assembly of complex molecular frameworks from simpler precursors.

The carbon-bromine bond in vinyl bromides is sufficiently reactive to participate in oxidative addition steps with transition metal catalysts (commonly palladium or nickel), yet stable enough for the compounds to be readily handled and purified. This balanced reactivity makes them ideal coupling partners. The synthesis of vinyl bromides can be achieved through various routes, including the reaction of ketones with triphenylphosphine dihalides, hydrobromination of alkynes, and elimination reactions from 1,2-dibromoalkanes. researchgate.netnih.gov Their role as precursors to vinylmagnesium (Grignard) reagents further expands their synthetic utility. wikipedia.org The versatility and reliability of vinyl bromides have cemented their status as indispensable tools for constructing polysubstituted alkenes, which are common structural motifs in pharmaceuticals and materials science. researchgate.netnih.gov

Research Landscape of Substituted Cyclopentene (B43876) Ring Systems

The cyclopentene ring system is a five-membered carbocycle that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and other biologically active compounds. nih.gov Consequently, the development of synthetic methodologies for the construction and functionalization of substituted cyclopentenes is a highly active area of research. nih.gov Scientists are focused on creating efficient, stereoselective, and atom-economical routes to these valuable structures.

Recent advances have highlighted various catalytic strategies for synthesizing the cyclopentene core, including transition metal catalysis and organocatalysis. nih.gov Methodologies such as [3+2] and [4+1] cycloadditions, Conia-ene reactions, and palladium-catalyzed annulations have proven effective for assembling the five-membered ring with a high degree of control over its substitution pattern. organic-chemistry.orgnih.gov Research also emphasizes the vinylcyclopropane-cyclopentene rearrangement as a powerful tool for creating substituted cyclopentenes. acs.org The ability to precisely install substituents on the cyclopentene scaffold is crucial, as the position and stereochemistry of these groups profoundly influence the biological activity and physical properties of the final molecule.

Rationale for Comprehensive Academic Study of Cyclopentene, 1-bromo-2-methyl-(9CI)

The chemical compound Cyclopentene, 1-bromo-2-methyl-(9CI) (CAS Number: 133302-95-1) represents a confluence of the key structural features discussed previously. sigmaaldrich.comnih.gov It incorporates a substituted cyclopentene ring, providing a defined five-membered carbocyclic core, and a vinyl bromide functionality. This unique combination makes it a potentially powerful, yet understudied, synthetic intermediate.

The rationale for a dedicated academic investigation of this compound is multifaceted:

Synthetic Potential: As a vinyl bromide, it is a prime candidate for a wide range of carbon-carbon bond-forming cross-coupling reactions, allowing for the direct introduction of aryl, alkyl, alkynyl, and other organic fragments at the C1 position.

Stereochemical Complexity: The presence of a methyl group at the adjacent C2 position introduces stereochemical considerations, making it a valuable substrate for developing and testing stereoselective synthetic methods.

Access to Novel Scaffolds: Its use in synthesis could provide streamlined access to novel, highly substituted cyclopentene derivatives that are otherwise difficult to prepare. These derivatives are of high interest in medicinal chemistry and materials science.

Knowledge Gap: Despite its clear potential, there is a notable scarcity of published research on its synthesis, reactivity, and physical properties. Chemical suppliers list it as a rare chemical for research purposes, with one major supplier explicitly noting the absence of collected analytical data, which highlights its underutilization and the lack of foundational knowledge. sigmaaldrich.com

A thorough study of Cyclopentene, 1-bromo-2-methyl-(9CI) would therefore fill a significant gap in the literature, providing the chemical community with essential data and synthetic protocols for a promising and versatile building block.

Physicochemical Properties

The fundamental properties of Cyclopentene, 1-bromo-2-methyl-(9CI) are summarized below.

PropertyValueSource
CAS Number 133302-95-1 sigmaaldrich.comnih.gov
Molecular Formula C₆H₉Br nih.gov
Molecular Weight 161.04 g/mol nih.gov
IUPAC Name 1-bromo-2-methylcyclopentene nih.gov
SMILES CC1=C(CCC1)Br nih.gov
InChI Key NEDZFKVJIOXYIB-UHFFFAOYSA-N nih.gov

General Synthetic Approaches to Vinyl Bromides

While specific, optimized synthetic routes for Cyclopentene, 1-bromo-2-methyl-(9CI) are not widely reported, its synthesis can be envisioned through established methods for creating vinyl bromides. A summary of general approaches is provided below.

Substrate TypeReagents/Reaction TypeDescription
Ketones PPh₃, CBr₄ or PBr₃The reaction of a ketone (e.g., 2-methylcyclopentanone) with a brominating olefination reagent can yield the corresponding vinyl bromide.
Alkynes HBr (Hydrobromination)The addition of HBr across a triple bond of a suitable alkyne precursor can form a vinyl bromide. Regioselectivity can be a challenge.
Vinyl Triflates Palladium-catalyzed conversionVinyl triflates, readily prepared from ketones, can be converted to vinyl bromides using a palladium catalyst and a bromide source. researchgate.net
Allyl Alcohols Bromination-EliminationAn efficient one-pot method involving the bromination of an allylic alcohol derivative followed by elimination can generate a vinyl bromide. researchgate.net
1,2-Dihaloalkanes Base-induced EliminationPartial dehydrobromination of a vicinal dibromide (e.g., 1,2-dibromo-1-methylcyclopentane) using a base can lead to the formation of the vinyl bromide. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9Br B160654 Cyclopentene, 1-bromo-2-methyl-(9CI) CAS No. 133302-95-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133302-95-1

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

1-bromo-2-methylcyclopentene

InChI

InChI=1S/C6H9Br/c1-5-3-2-4-6(5)7/h2-4H2,1H3

InChI Key

NEDZFKVJIOXYIB-UHFFFAOYSA-N

SMILES

CC1=C(CCC1)Br

Canonical SMILES

CC1=C(CCC1)Br

Synonyms

Cyclopentene, 1-bromo-2-methyl- (9CI)

Origin of Product

United States

Stereochemical Investigations and Conformational Analysis of Cyclopentene, 1 Bromo 2 Methyl 9ci

Configurational Isomerism of Vinyl Bromides in Cyclic Systems

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. sydney.edu.auchemistrysteps.com In cyclic systems containing a double bond, such as cyclopentene (B43876), the geometry of the substituents on the double bond is a key feature. For "Cyclopentene, 1-bromo-2-methyl-(9CI)," the presence of two different substituents on the sp²-hybridized carbons of the double bond (a bromine and a hydrogen on C1; a methyl group and the rest of the ring on C2) and a chiral center at C2 gives rise to configurational isomerism.

The rigidity of the double bond and the cyclic structure restricts rotation, leading to the possibility of distinct spatial arrangements of the atoms. edubull.comlibretexts.org The primary forms of configurational isomerism relevant to this compound are:

E/Z Isomerism: Arising from the arrangement of substituents around the double bond. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either E (entgegen, opposite) or Z (zusammen, together).

Enantiomerism: Due to the presence of a chiral center at the C2 position, which is bonded to four different groups (a methyl group, a hydrogen atom, the C1 of the double bond, and the C3 of the ring). This results in non-superimposable mirror images, designated as R or S.

Therefore, 1-bromo-2-methylcyclopentene can exist as a pair of enantiomers for each of the E and Z configurations of the double bond, resulting in a total of four possible stereoisomers. These stereoisomers that are not mirror images of each other are known as diastereomers (e.g., (E)-isomer and (Z)-isomer). vaia.com

Table 1: Possible Configurational Isomers of 1-bromo-2-methylcyclopentene
Isomer TypeSpecific IsomersKey Differentiating Feature
Geometric Isomers (Diastereomers)(E)-1-bromo-2-methylcyclopenteneArrangement of priority groups across the double bond.
(Z)-1-bromo-2-methylcyclopenteneArrangement of priority groups across the double bond.
Enantiomers(R)-2-methyl isomerConfiguration at the C2 chiral center.
(S)-2-methyl isomerConfiguration at the C2 chiral center.

Conformational Preferences and Dynamics of Substituted Cyclopentene Rings

Unlike the planar cyclopentane (B165970) depicted in simple drawings, the cyclopentene ring is not flat. To alleviate torsional strain from eclipsing hydrogen atoms, it adopts puckered conformations. youtube.comscribd.com The two most common conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). youtube.com In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair, three atoms are coplanar, with the other two displaced on opposite sides of the plane. youtube.com

The introduction of a double bond in the cyclopentene ring forces four of the five carbon atoms (the two sp² carbons and their immediate neighbors) to be nearly coplanar to maximize p-orbital overlap. This inherently favors an envelope-like conformation where the fifth carbon atom (C4) is puckered out of the plane.

The presence of substituents—a bromine atom at C1 and a methyl group at C2—influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric strain. The methyl group at the allylic C2 position will have a significant impact on the conformational preference, seeking a pseudo-equatorial position to reduce steric interactions with the adjacent atoms. The dynamics of the ring involve a rapid interconversion between different envelope conformations, a process known as pseudorotation. youtube.com

Stereoelectronic Effects in Halogenated Cycloalkenes

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.orgresearchgate.net These effects can influence conformation, stability, and reactivity. In 1-bromo-2-methylcyclopentene, several stereoelectronic effects are at play:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ* or π). A key interaction is the overlap between the σ orbital of the allylic C-H bonds at the C3 and C5 positions and the π anti-bonding orbital of the C=C double bond. This interaction helps to stabilize the molecule.

Inductive Effect: The electronegative bromine atom withdraws electron density from the C1 carbon through the σ-bond (an inductive effect). This can influence the reactivity of the double bond.

Orbital Overlap: The orientation of the C-Br bond relative to the π system of the double bond can lead to stereoelectronic interactions. For instance, overlap between the lone pair orbitals on the bromine atom and the π* orbital of the alkene is possible, though generally weak for halogens other than fluorine. The alignment required for this interaction depends on the ring's conformation. vt.eduimperial.ac.uk

These effects are critical in determining the molecule's ground-state geometry and the transition states of its reactions. youtube.com

Table 2: Key Stereoelectronic Interactions in 1-bromo-2-methylcyclopentene
EffectInteracting OrbitalsConsequence
Hyperconjugationσ(C-H)allylic → π(C=C)Stabilization of the molecule.
Inductive EffectC-Br σ bondElectron withdrawal from the double bond, affecting reactivity.
Lone Pair Interactionn(Br) → π(C=C)Potential weak stabilization depending on orbital alignment.

Advanced Methods for Stereochemical Assignment

Determining the precise stereochemistry of complex molecules like 1-bromo-2-methylcyclopentene requires sophisticated analytical techniques.

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic compounds. masterorganicchemistry.comresearchgate.net Diastereomers have distinct physical properties and, therefore, will produce different NMR spectra. researchgate.net Protons in different chemical environments will have different chemical shifts. For the diastereomers of 1-bromo-2-methylcyclopentene, the spatial relationship between the methyl group, the bromine atom, and the protons on the ring will be different, leading to unique chemical shifts and coupling constants for each isomer.

Variable-temperature (VT) NMR is used to study dynamic processes, such as the interconversion between different ring conformations. semanticscholar.orgresearchgate.netmdpi.com At room temperature, if the rate of interconversion (e.g., ring flipping) is fast on the NMR timescale, the observed spectrum will be an average of the contributing conformations. nih.gov By lowering the temperature, this interconversion can be slowed down.

At a sufficiently low temperature (the "coalescence temperature"), the single averaged signal for a given proton will broaden and then resolve into separate signals corresponding to each distinct conformation. mdpi.comnih.gov Analyzing these changes allows for the determination of the energy barrier (ΔG‡) for the conformational interchange and can provide information about the relative populations of the different conformers. semanticscholar.org

Two-dimensional NMR techniques provide further insight into molecular structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. researchgate.netlibretexts.org For 1-bromo-2-methylcyclopentene, NOESY can be used to distinguish between E and Z isomers. For example, a cross-peak between the protons of the methyl group and the vinylic proton at C1 would indicate they are on the same side of the ring, suggesting a specific geometric isomer. This is invaluable for assigning relative stereochemistry. libretexts.org

Exchange Spectroscopy (EXSY): EXSY is mechanistically similar to NOESY but is used to detect chemical exchange between different sites. nih.gov If the cyclopentene ring is undergoing conformational exchange, EXSY can show cross-peaks between the signals of a proton in the different conformational environments. This provides a direct method for identifying and quantifying dynamic processes within the molecule. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration (analogous systems)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized for the determination of the absolute configuration of chiral molecules. mdpi.com This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. For a molecule like Cyclopentene, 1-bromo-2-methyl-(9CI), which possesses at least one stereocenter, ECD can provide crucial information about its three-dimensional structure.

The application of ECD to determine the absolute configuration often involves a comparison between the experimentally measured spectrum and the theoretically calculated spectrum for a known configuration. frontiersin.org This is particularly valuable when a reference compound with a known absolute configuration is unavailable for direct comparison. The process typically involves computational modeling, where the ECD spectra for both possible enantiomers (e.g., R and S configurations) are calculated using time-dependent density functional theory (TD-DFT). nih.gov The calculated spectrum that matches the experimental one allows for the assignment of the absolute configuration of the compound .

In the context of analogous systems, such as other chiral alkenes or substituted cyclopentene derivatives, the interpretation of ECD spectra can sometimes be guided by empirical rules like the octant rule for ketones, or more broadly, by the exciton chirality method if multiple chromophores are present and interact electronically. nih.gov For a molecule like 1-bromo-2-methyl-cyclopentene, the electronic transitions associated with the carbon-carbon double bond and the bromine atom would be the primary contributors to the ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of these groups around the stereocenter(s).

The reliability of TD-DFT calculations for predicting ECD spectra has significantly improved, making it an increasingly routine method for assigning absolute configurations. nih.gov However, the accuracy of the calculated spectra can be influenced by several factors, including the choice of the computational method and basis set, as well as the conformational flexibility of the molecule. For a substituted cyclopentene, a thorough conformational analysis is a critical first step to identify all low-energy conformers, as the final calculated ECD spectrum is a Boltzmann-weighted average of the spectra of these individual conformers.

Table 1: Key Aspects of ECD Spectroscopy for Absolute Configuration Determination

FeatureDescriptionRelevance to Cyclopentene, 1-bromo-2-methyl-(9CI)
Principle Differential absorption of left and right circularly polarized light by a chiral molecule.The chirality of the molecule would lead to a characteristic ECD spectrum.
Methodology Comparison of experimental ECD spectrum with theoretically calculated spectra for possible enantiomers.TD-DFT calculations would be necessary to predict the ECD spectra for the different stereoisomers.
Key Spectral Features Cotton effects (positive or negative peaks) corresponding to electronic transitions.The C=C and C-Br chromophores would give rise to specific Cotton effects.
Requirement The molecule must be chiral and have a chromophore that absorbs UV-Vis light.The presence of a stereocenter and the double bond fulfill these requirements.
Outcome Determination of the absolute configuration (e.g., R/S) of the chiral centers.Would allow for the unambiguous assignment of the 3D structure of the enantiomers.

X-ray Crystallography of Derivatives

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state. It is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. For a compound like Cyclopentene, 1-bromo-2-methyl-(9CI), which may be a liquid or difficult to crystallize in its native form, the preparation of a crystalline derivative is a common and effective strategy.

The process involves chemically modifying the molecule of interest to introduce functionalities that promote crystallization. For instance, if other functional groups were present, creating derivatives such as p-bromobenzoates or other heavy-atom containing esters can facilitate the formation of high-quality crystals. The introduction of a heavy atom, such as bromine, is particularly advantageous for determining the absolute configuration through anomalous dispersion (the Flack parameter).

Once a suitable crystal of a derivative is grown, it is subjected to X-ray diffraction analysis. The diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. This allows for the unambiguous assignment of the relative and absolute stereochemistry of all chiral centers within the molecule.

In analogous systems, X-ray crystallography has been widely used to elucidate the structures of various bromo-substituted organic compounds. mdpi.comgrowingscience.com The data obtained from such studies provide detailed information on bond lengths, bond angles, and torsion angles, which are invaluable for understanding the conformational preferences of the molecule in the solid state.

Table 2: X-ray Crystallography Data for an Analogous Bromo-Substituted Compound

ParameterValue
Compound (Z)-1-bromo-1-nitro-2-phenylethene
Crystal System Orthorhombic
Space Group Pbca
a (Å) 11.5296(6)
b (Å) 7.5013(5)
c (Å) 19.7187(12)
α (°) 90
β (°) 90
γ (°) 90
Z 8
Data for an analogous system to illustrate the type of information obtained from X-ray crystallography. growingscience.com

The structural information derived from X-ray crystallography of a suitable derivative of Cyclopentene, 1-bromo-2-methyl-(9CI) would serve as a benchmark for validating the results obtained from other techniques like ECD spectroscopy and for understanding its conformational behavior.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For 1-bromo-2-methylcyclopentene, a combination of ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of 1-bromo-2-methylcyclopentene would provide crucial information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The vinylic proton, attached to the same carbon as the bromine atom, is expected to resonate at a characteristic downfield chemical shift due to the deshielding effects of both the double bond and the electronegative bromine atom. The methyl protons would appear as a singlet or a narrow multiplet, shifted downfield due to their proximity to the double bond. The allylic protons on the cyclopentene (B43876) ring would exhibit complex splitting patterns due to coupling with each other and with the vinylic proton.

Interactive Data Table: Predicted ¹H NMR Data for 1-bromo-2-methylcyclopentene

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Vinylic-H6.0 - 6.5Triplet or Doublet of doublets2-4 Hz (allylic)
Allylic-CH₂2.3 - 2.7Multiplet7-8 Hz (geminal), 2-4 Hz (allylic)
Homoallylic-CH₂1.8 - 2.2Multiplet7-8 Hz (geminal & vicinal)
Methyl-CH₃1.9 - 2.1Singlet or narrow multiplet

Note: The predicted values are based on analogous structures and established NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For 1-bromo-2-methylcyclopentene, six distinct signals would be expected. The olefinic carbons would be readily identifiable in the downfield region of the spectrum, with the bromine-bearing carbon appearing at a significantly lower field than the methyl-substituted olefinic carbon. The chemical shifts of the aliphatic carbons of the cyclopentene ring and the methyl group would appear in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Data for 1-bromo-2-methylcyclopentene

CarbonPredicted Chemical Shift (δ, ppm)
C-Br (Olefinic)125 - 135
C-CH₃ (Olefinic)130 - 140
Allylic-CH₂30 - 40
Homoallylic-CH₂25 - 35
Methyl-CH₃15 - 25
C530 - 40

Note: The predicted values are based on analogous structures and established NMR principles. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, a series of two-dimensional NMR experiments would be indispensable.

A Correlation Spectroscopy (COSY) experiment would reveal the scalar coupling relationships between protons, confirming the connectivity within the cyclopentene ring. For instance, correlations would be observed between the vinylic proton and the allylic protons, and between the allylic and homoallylic protons.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would then be used to directly correlate each proton signal with its attached carbon atom. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for 1-bromo-2-methylcyclopentene would include the correlation between the methyl protons and the two olefinic carbons, as well as the vinylic carbon. This would unequivocally establish the position of the methyl group relative to the bromine atom on the double bond.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule. For 1-bromo-2-methylcyclopentene, a NOESY experiment could, for instance, show a correlation between the methyl protons and the protons on one of the adjacent methylene groups of the ring, providing insights into the preferred conformation of the cyclopentene ring.

Two-Dimensional NMR Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational energy levels.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 1-bromo-2-methylcyclopentene , the IR spectrum is characterized by absorption bands corresponding to the vibrations of its specific structural components: the carbon-carbon double bond (C=C), carbon-hydrogen bonds (both sp² and sp³ hybridized), and the carbon-bromine (C-Br) bond.

The key functional groups and their expected absorption regions are:

C=C Stretch: The double bond within the cyclopentene ring gives rise to a stretching vibration. For substituted alkenes, this peak is typically found in the 1640-1680 cm⁻¹ region. The substitution on the double bond in 1-bromo-2-methylcyclopentene influences its exact position and intensity.

Alkenyl C-H Stretch: The hydrogen atom attached to the sp² hybridized carbon of the double bond results in a stretching vibration that appears above 3000 cm⁻¹.

Alkyl C-H Stretch: The methyl group and the methylene (CH₂) groups of the cyclopentene ring have sp³ hybridized C-H bonds. Their symmetric and asymmetric stretching vibrations are observed in the region just below 3000 cm⁻¹, typically between 2850 and 2975 cm⁻¹. docbrown.info

C-H Bending Vibrations: The bending (deformation) vibrations for the alkyl groups occur in the 1375-1470 cm⁻¹ range. docbrown.info

C-Br Stretch: The carbon-bromine bond is a weak, heavy bond, and its stretching vibration absorbs in the far-infrared or fingerprint region of the spectrum, generally between 500 and 750 cm⁻¹. docbrown.info This absorption is a key indicator for the presence of the bromine atom.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping signals from various bending and skeletal vibrations, which is unique to the molecule. docbrown.info

Table 1: Expected Infrared Absorption Bands for 1-bromo-2-methylcyclopentene

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alkenyl C-HStretch> 3000
Alkyl C-HStretch2850 - 2975
C=CStretch1640 - 1680
Alkyl C-HBend1375 - 1470
C-BrStretch500 - 750

Raman Spectroscopy Applications for Cyclopentene Vibrational Modes

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For 1-bromo-2-methylcyclopentene , the C=C double bond, being a highly polarizable moiety, is expected to produce a strong and sharp signal in the Raman spectrum.

The vibrational modes of the cyclopentene ring itself are of particular interest. Cyclopentene and its derivatives possess 33 fundamental vibrational modes. researchgate.netresearchgate.net These include ring puckering, twisting, and other skeletal vibrations that can be analyzed using Raman spectroscopy. In substituted cyclopentenes, the symmetry of the ring is lowered, which can make more vibrational modes Raman-active. The low-frequency region of the Raman spectrum is especially useful for observing the vibrations involving the heavy bromine atom, such as the C-Br stretch, as well as the skeletal deformation modes of the five-membered ring.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. wikipedia.org For 1-bromo-2-methylcyclopentene (C₆H₉Br), MS is crucial for confirming the molecular weight and deducing structural features through fragmentation analysis.

The molecular ion (M⁺) peak is expected to appear as a pair of peaks of nearly equal intensity, a characteristic signature of a compound containing one bromine atom. This is due to the natural isotopic abundance of bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The molecular formula C₆H₉Br gives a monoisotopic mass of approximately 159.989 u for the ⁷⁹Br isotope and 161.987 u for the ⁸¹Br isotope. chemspider.com Therefore, the mass spectrum should show two molecular ion peaks at m/z 160 and 162.

Upon electron ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. libretexts.org The fragmentation pattern provides valuable structural information. Key fragmentation pathways for 1-bromo-2-methylcyclopentene would likely include:

Loss of Bromine: The most prominent fragmentation is often the cleavage of the carbon-bromine bond to lose a bromine radical (•Br). This results in a carbocation fragment [C₆H₉]⁺. This fragment would appear at m/z 81 and is often the base peak in the spectrum of bromoalkenes due to the stability of the resulting cation and the relative weakness of the C-Br bond.

Ring Fragmentation: The [C₆H₉]⁺ cation or the molecular ion itself can undergo further fragmentation of the cyclopentene ring, leading to the loss of smaller neutral molecules like ethylene (C₂H₄) or propylene (C₃H₆).

Allylic Cleavage: Alkenes often fragment via cleavage at the allylic position, which is the bond adjacent to the double bond. youtube.com This can lead to the formation of stable, resonance-stabilized allylic cations.

Table 2: Predicted Mass Spectrometry Fragments for 1-bromo-2-methylcyclopentene

m/z ValueIon FormulaIdentity/Origin
160/162[C₆H₉Br]⁺Molecular Ion (M⁺)
81[C₆H₉]⁺Loss of •Br from Molecular Ion
67[C₅H₇]⁺Loss of •CH₂Br or subsequent fragmentation
53[C₄H₅]⁺Loss of C₂H₄ from [C₆H₉]⁺
41[C₃H₅]⁺Allyl cation, from ring fragmentation

This systematic analysis using advanced spectroscopic methods allows for a comprehensive structural elucidation of 1-bromo-2-methylcyclopentene .

Reaction Mechanisms and Reactivity Patterns of Cyclopentene, 1 Bromo 2 Methyl 9ci

Addition Reactions to the Cyclopentene (B43876) Double Bond

The π electrons of the double bond in 1-bromo-2-methylcyclopentene are susceptible to attack by electrophiles, initiating addition reactions. The nature of the attacking species—whether it's an electrophile or a radical—determines the underlying mechanism.

Electrophilic addition to an unsymmetrical alkene like 1-bromo-2-methylcyclopentene generally proceeds through a two-step mechanism. libretexts.org The first and rate-determining step involves the attack of the electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. libretexts.org The subsequent step is the rapid attack of a nucleophile on the carbocation, forming the final addition product. libretexts.org

The regioselectivity of this addition is typically governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. pdx.edu This preference is due to the formation of the more stable carbocation intermediate. In the case of 1-bromo-2-methylcyclopentene, the double bond is between two substituted carbons. The addition of an electrophile (E+) can lead to two potential carbocation intermediates. The stability of these carbocations will dictate the major product. Generally, a carbocation is stabilized by adjacent alkyl groups.

A key feature in the electrophilic addition of halogens (like Br₂) is the formation of a bridged halonium ion intermediate. libretexts.org For instance, when bromine (Br₂) approaches the cyclopentene ring, the π electrons of the double bond attack one of the bromine atoms, displacing the other as a bromide ion. This results in a three-membered ring containing the bromine atom, known as a bromonium ion. lumenlearning.comlibretexts.org This intermediate is then attacked by the bromide nucleophile. lumenlearning.com

Table 1: Key Steps in Electrophilic Addition

StepDescription
1 The electrophile attacks the π bond of the alkene, forming a carbocation intermediate. libretexts.org
2 The nucleophile attacks the carbocation, leading to the formation of the addition product. libretexts.org

The stereochemistry of electrophilic addition reactions is often highly specific. A common outcome is anti-addition, where the two new substituents add to opposite faces of the double bond. wikipedia.orgmasterorganicchemistry.com This is a direct consequence of the reaction mechanism involving a cyclic intermediate.

In the case of halogenation, the formation of the bridged bromonium ion blocks one face of the original double bond. youtube.com The subsequent nucleophilic attack by the bromide ion must therefore occur from the opposite face (backside attack), leading exclusively to the trans product. libretexts.orglumenlearning.comyoutube.com This stereospecificity is a hallmark of reactions proceeding through such cyclic intermediates. wikipedia.org

Table 2: Stereochemical Outcomes of Addition Reactions

Reaction TypeStereoselectivityMechanistic Feature
Halogenation (e.g., Br₂)Anti-additionFormation of a cyclic halonium ion intermediate. libretexts.orgyoutube.com
Hydrohalogenation (e.g., HBr)Mixture of syn and antiFormation of a planar carbocation allows attack from either face. libretexts.orgchemistrysteps.com
Oxymercuration-DemercurationAnti-additionFormation of a mercurinium ion bridge. lumenlearning.com

In the presence of radical initiators, such as peroxides, the addition of hydrogen bromide (HBr) to alkenes can proceed via a free-radical mechanism instead of an electrophilic one. youtube.com This alternative pathway leads to an anti-Markovnikov product. pdx.edu

The radical addition mechanism involves three main stages: initiation, propagation, and termination. youtube.comdalalinstitute.com

Initiation: The peroxide initiator homolytically cleaves to form two alkoxyl radicals. An alkoxyl radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). youtube.com

Propagation: The bromine radical adds to the double bond of the alkene. This addition occurs in a way that forms the more stable radical intermediate. For 1-bromo-2-methylcyclopentene, the bromine radical would add to the carbon that results in the most substituted (and therefore more stable) carbon radical. The resulting alkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical, which continues the chain reaction. youtube.com

Termination: The reaction ceases when two radical species combine. youtube.com

The generation of vinyl radicals from vinyl halides through photoredox catalysis has also been explored, providing pathways for various transformations. uni-regensburg.deresearchgate.net These highly reactive intermediates can undergo various reactions, including hydrogen atom abstraction or coupling with nucleophiles. researchgate.net

Substitution Reactions Involving the Vinylic Bromine

The bromine atom in 1-bromo-2-methylcyclopentene is a vinylic halide, meaning it is attached to an sp²-hybridized carbon of a double bond. Vinylic halides are generally unreactive towards traditional Sₙ1 and Sₙ2 substitution reactions. youtube.comyoutube.com The Sₙ2 pathway is hindered because the backside attack is blocked by the rest of the molecule and repelled by the electron-rich π system of the double bond. youtube.comyoutube.com The Sₙ1 pathway is unfavorable due to the instability of the resulting vinylic carbocation. youtube.comyoutube.com However, under specific conditions, substitution can occur through other mechanisms.

Nucleophilic vinylic substitution (SₙV) is a class of reactions where a nucleophile replaces a leaving group on a vinylic carbon. researchgate.net These reactions are generally rare but can proceed through several mechanistic pathways, including addition-elimination and direct substitution. researchgate.netacs.org

The most common SₙV mechanism is the addition-elimination pathway. acs.org This involves the nucleophilic attack on the double bond to form a carbanionic intermediate, followed by the elimination of the leaving group. The stereochemistry is often retained because the rotation around the single bond in the carbanionic intermediate is slower than the expulsion of the leaving group. acs.org

Alternative SₙV mechanisms include a concerted pathway with perpendicular attack of the nucleophile on the π system (SₙVπ), leading to retention of configuration, or an in-plane attack on the C-X σ* orbital (SₙVσ), resulting in inversion of configuration. researchgate.netresearchgate.net The preferred pathway depends on factors like the substrate, nucleophile, and reaction conditions. acs.orgresearchgate.net

A notable reactivity pattern for vinylic bromides is cine-substitution, which can be achieved through palladium catalysis. rsc.orgorganic-chemistry.org In a typical cine-substitution, the incoming nucleophile attaches to the carbon atom adjacent to the one bearing the leaving group, with a concurrent shift of the double bond. youtube.com

Cyclization Reactions

Cyclization reactions involving Cyclopentene, 1-bromo-2-methyl-(9CI) are primarily initiated by the formation of a vinyl radical at the C1 position. This highly reactive intermediate can then undergo intramolecular addition to a suitably positioned unsaturated bond.

The generation of a vinyl radical from 1-bromo-2-methylcyclopentene, typically through the use of radical initiators such as tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN), opens up several cyclization pathways. The regioselectivity of these intramolecular reactions is governed by Baldwin's rules, which favor the formation of smaller rings. wikipedia.org

In many cases, 5-exo cyclization is kinetically favored over 6-endo cyclization. wikipedia.org For a hypothetical substrate where an appropriate tether is present on the cyclopentene ring, the vinyl radical would preferentially attack to form a five-membered ring fused to the original cyclopentane (B165970) ring. The term "exo" indicates that the newly formed radical center is external to the newly formed ring. wikipedia.org

The general mechanism for a 5-exo-trig vinyl radical cyclization is depicted below:

Initiation: Generation of a tin radical from Bu₃SnH and AIBN.

Halogen Abstraction: The tin radical abstracts the bromine atom from 1-bromo-2-methylcyclopentene to form a vinyl radical.

Cyclization: The vinyl radical attacks an intramolecular double or triple bond in a 5-exo fashion.

Propagation: The resulting cyclized radical abstracts a hydrogen atom from another molecule of Bu₃SnH, regenerating the tin radical and yielding the final product.

The efficiency and outcome of such cyclizations are influenced by factors like the length and nature of the tether connecting the reacting moieties and the reaction conditions.

Tandem, or cascade, cyclization reactions offer a powerful strategy for the rapid construction of complex polycyclic systems from simple precursors. rsc.org Starting with 1-bromo-2-methylcyclopentene, a tandem cyclization could be envisioned where the initial vinyl radical cyclization is followed by one or more subsequent cyclization or rearrangement steps.

A hypothetical tandem radical cyclization process could involve:

Formation of the initial vinyl radical from 1-bromo-2-methylcyclopentene.

An initial 5-exo or 6-endo cyclization to form a new ring and a new radical center.

A subsequent intramolecular reaction of this new radical, such as another cyclization onto a suitably placed π-system or a radical-mediated functional group migration. rsc.org

For instance, a substrate designed with multiple unsaturated tethers could undergo a sequence of cyclizations, with each step being governed by the relative rates of the competing pathways. The development of such tandem processes is a significant area of research in organic synthesis, allowing for the efficient synthesis of complex molecular architectures. wikipedia.orgrsc.org

Elimination Reactions and Regioselectivity

Elimination reactions of 1-bromo-2-methylcyclopentene can lead to the formation of dienes. The regioselectivity of these reactions, which determines the position of the new double bond, is highly dependent on the reaction mechanism (E1 or E2) and the nature of the base used. libretexts.orgchemistrysteps.com

E2 Elimination: This bimolecular elimination reaction occurs in a single concerted step where a base abstracts a proton and the leaving group (bromide) departs simultaneously. khanacademy.org For 1-bromo-2-methylcyclopentene, there are two potential β-hydrogens that can be abstracted, leading to two possible diene products: 1-methyl-1,3-cyclopentadiene and 2-methyl-1,3-cyclopentadiene.

Zaitsev's Rule: Generally, the more substituted (and more stable) alkene is the major product. This is known as the Zaitsev product. chemistrysteps.com

Hofmann's Rule: With a sterically hindered base (e.g., potassium tert-butoxide), the less substituted alkene, known as the Hofmann product, is favored due to the base preferentially abstracting the more accessible, less sterically hindered proton. chemistrysteps.com

Base Predicted Major Product Governing Principle
Sodium Ethoxide (EtO⁻)1-methyl-1,3-cyclopentadieneZaitsev's Rule
Potassium tert-Butoxide (t-BuO⁻)2-methyl-1,3-cyclopentadieneHofmann's Rule

E1 Elimination: This unimolecular elimination proceeds through a two-step mechanism involving the formation of a carbocation intermediate. youtube.com The first step is the slow departure of the leaving group to form a vinylic carbocation. This is generally a high-energy intermediate for vinyl halides. The subsequent deprotonation by a weak base would likely favor the formation of the more stable, conjugated diene system.

Halogen Transfer Reactions

Halogen-atom transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from one species to a radical. youtube.com 1-Bromo-2-methylcyclopentene can potentially participate in such reactions, either as a halogen atom donor or as a precursor to a vinyl radical that can accept a halogen from another source.

In the context of radical cyclizations, a halogen transfer reaction can be a key step in a chain process. For example, a carbon-centered radical generated elsewhere in a molecule could abstract the bromine atom from the 1-bromo-2-methylcyclopentene moiety, initiating a new radical process.

Conversely, the vinyl radical derived from 1-bromo-2-methylcyclopentene can be trapped by a halogen atom donor. This can be a useful strategy for introducing a different halogen or for terminating a radical chain reaction at a specific point. The efficiency of these transfers depends on the bond dissociation energies of the relevant bonds and the stability of the radical intermediates. youtube.com Recent developments have shown that photo-induced halogen-atom transfer can be a powerful tool for generating halide radicals for selective transformations. nih.govchemrxiv.org

Mechanistic Insights from Kinetic and Isotopic Labeling Studies

To definitively elucidate the mechanisms of the reactions involving 1-bromo-2-methylcyclopentene, kinetic and isotopic labeling studies would be invaluable. While specific studies on this compound are not widely reported, the principles of these techniques can be applied to understand its reactivity.

Kinetic Studies: By measuring the rate of a reaction under various conditions (e.g., changing concentrations of reactants, catalysts, or initiators), a rate law can be determined. This provides crucial information about the molecularity of the rate-determining step. For example, a second-order rate law in an elimination reaction would support an E2 mechanism, while a first-order rate law would be consistent with an E1 mechanism. nih.gov In radical cyclizations, kinetic studies can help to determine the relative rates of competing pathways, such as 5-exo versus 6-endo cyclization. nih.gov

Isotopic Labeling: This powerful technique involves replacing an atom in the reactant with one of its isotopes (e.g., replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C) and then determining the position of the isotope in the product. wikipedia.orgslideshare.net This can provide unambiguous evidence for bond-forming and bond-breaking steps.

For example, to confirm the regioselectivity of an elimination reaction, one could use a stereoisomer of 1-bromo-2-methylcyclopentene specifically deuterated at one of the β-positions. The presence or absence of deuterium in the resulting diene would reveal which proton was abstracted. Similarly, in a tandem cyclization, isotopic labeling could be used to trace the path of specific carbon atoms through the cascade, confirming the proposed rearrangement pathways. numberanalytics.com The kinetic isotope effect (KIE), which is the ratio of the rate of reaction of the unlabeled compound to the labeled compound, can also provide insight into whether a particular C-H (or C-D) bond is broken in the rate-determining step. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations have become an indispensable tool for elucidating the intricacies of molecular structure and reactivity. For derivatives of 1-bromo-2-methylcyclopentene, these methods have provided crucial insights into their electronic nature, stability, and the energetic landscapes of their chemical transformations.

Electronic Structure and Stability Analysis

While specific quantum mechanical studies detailing the electronic structure and stability of isolated 1-bromo-2-methylcyclopentene are not extensively available in the public domain, general principles and studies on related cyclopentene (B43876) derivatives allow for a theoretical postulation of its key features. The electronic environment of the double bond is influenced by the inductive effect of the electron-withdrawing bromine atom and the electron-donating methyl group.

Furthermore, analysis of related halogenated compounds using methods like the quantum theory of "atoms-in-molecules" (QTAIM) and molecular electrostatic potential (MEP) surfaces has been used to understand non-covalent interactions, such as halogen bonding, which can influence the stability of supramolecular assemblies. researchgate.net The bromine atom in 1-bromo-2-methylcyclopentene possesses a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis, making it a potential halogen bond donor. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

The primary application of quantum mechanical calculations in the context of 1-bromo-2-methylcyclopentene has been to elucidate the mechanisms of reactions where it serves as a precursor. As an intermediate in the synthesis of complex terpenoids and other polycyclic systems, understanding the stereoselectivity and energetics of its subsequent reactions is crucial.

Density Functional Theory (DFT) calculations have been instrumental in analyzing the transition states of cyclization reactions involving derivatives of this compound. researchgate.net For instance, in the formation of complex ring systems, DFT can be used to calculate the activation energies for different potential pathways, thereby predicting the most likely reaction outcome. researchgate.net This is particularly valuable in understanding the formation of specific stereoisomers, a critical aspect of natural product synthesis.

Computational studies on related systems have also explored the role of catalysts in influencing reaction pathways. For example, in palladium-catalyzed reactions, DFT calculations can model the interaction of the substrate with the metal center and elucidate the mechanism of key steps like oxidative addition and reductive elimination.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands out as a widely used quantum mechanical method for studying systems related to 1-bromo-2-methylcyclopentene due to its balance of computational cost and accuracy.

DFT calculations have been successfully employed to:

Analyze Reaction Mechanisms: In studies of complex cationic rearrangements and cyclizing reactions where derivatives of 1-bromo-2-methylcyclopentene are used, DFT has been applied to analyze the structures of key intermediates and transition states. researchgate.net

Predict Stereoselectivity: The torquoselectivity in electrocyclic reactions of systems derived from cyclopentene precursors has been thoroughly investigated using DFT computations, explaining the preferential formation of certain diastereomers.

Understand Non-Covalent Interactions: The nature of halogen bonding in related bromo-compounds has been analyzed using DFT in conjunction with methods like MEP, QTAIM, and the noncovalent interaction plot (NCIplot). researchgate.net

Calculate Spectroscopic Properties: For halogenated organic molecules, relativistic DFT calculations have proven essential for accurately predicting NMR chemical shifts, particularly for carbon atoms bonded to heavy halogens like bromine.

The table below summarizes the application of different DFT functionals in studies of related compounds.

ApplicationDFT Functional(s)Basis SetInvestigated Property
Electrocyclic ReactionsB3PW916-31G(d,p)Torquoselectivity and Diastereoselectivity
Halogen Bonding AnalysisNot specifiedNot specifiedMolecular Electrostatic Potential, QTAIM
NMR Chemical ShiftsNot specifiedNot specifiedRelativistic effects on ¹³C NMR

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulation studies on 1-bromo-2-methylcyclopentene are not readily found in the literature, the principles of this method and studies on analogous systems can provide a picture of its likely dynamic behavior.

Conformational Analysis and Interconversion Barriers

The cyclopentene ring is not planar and exists in a dynamic equilibrium between different puckered conformations, most commonly described as envelope and twist forms. The substituents on the ring significantly influence the preferred conformation and the energy barriers between them.

For 1-bromo-2-methylcyclopentene, the substituents at the C1 and C2 positions, which are part of the double bond, will influence the puckering of the saturated part of the ring (C3, C4, and C5). Computational studies on other substituted cyclopentenes have shown that the conformational landscape is a fine balance of steric and electronic effects. The methyl group and bromine atom will influence the relative energies of the different envelope and twist conformations.

MD simulations would be the ideal tool to explore this conformational landscape, providing information on the relative populations of different conformers and the rates of interconversion between them. Such studies on related methylated allenes have shown that methyl substitution can significantly impact the molecular dynamics following electronic excitation.

Solvation Effects on Reactivity and Selectivity

The solvent environment can have a profound impact on the rates and outcomes of chemical reactions. For a molecule like 1-bromo-2-methylcyclopentene, which can participate in reactions involving polar intermediates or transition states (e.g., SN1-type reactions), the choice of solvent is critical.

MD simulations, often in combination with QM methods (QM/MM), can explicitly model the solvent molecules around the solute, providing a detailed picture of the solvation shell. This allows for the calculation of solvation free energies and the study of how the solvent stabilizes or destabilizes reactants, intermediates, and transition states.

While no specific MD studies on the solvation of 1-bromo-2-methylcyclopentene have been identified, general principles suggest that:

Polar protic solvents would be expected to stabilize any carbocationic intermediates that might form upon departure of the bromide ion, thus favoring SN1-type pathways.

Polar aprotic solvents might favor SN2-type reactions by solvating the counter-ion and leaving the nucleophile relatively free to attack.

Nonpolar solvents would likely disfavor reactions that proceed through charged intermediates.

Computational studies on related systems have highlighted the importance of solvent effects in influencing reaction selectivity. smolecule.com

Prediction of Spectroscopic Properties and Spectral Assignments

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are essential for the structural elucidation of molecules like 1-bromo-2-methyl-cyclopentene. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used to calculate the spectroscopic parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

For ¹H and ¹³C NMR spectra, chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. These calculations are typically performed on a geometry-optimized structure of the molecule. By comparing the calculated isotropic shielding values of the target molecule's nuclei with that of a reference compound (e.g., tetramethylsilane, TMS), a theoretical chemical shift can be determined. The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra.

Infrared spectroscopy predictions involve the calculation of the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum, often represented as a plot of intensity versus wavenumber, can be compared with experimental IR spectra to identify characteristic functional group vibrations and fingerprint region patterns. For 1-bromo-2-methyl-cyclopentene, key predicted absorptions would include C-H stretching and bending, C=C stretching of the double bond, and the C-Br stretching frequency. docbrown.info

Mass spectrometry fragmentation patterns can be rationalized, and in some cases predicted, by analyzing the stability of potential fragment ions. Computational methods can calculate the energies of the parent molecular ion and various daughter ions that could be formed through fragmentation pathways. This helps in understanding the observed mass-to-charge (m/z) ratios in an experimental mass spectrum. docbrown.info

Table 1: Predicted Spectroscopic Data for Cyclopentene, 1-bromo-2-methyl-(9CI) (Note: The following data are representative examples based on computational models and may vary from experimental values.)

Spectroscopy TypeParameterPredicted Value
¹³C NMRC1 (C-Br)~125-135 ppm
C2 (C-CH₃)~130-140 ppm
-CH₃~15-25 ppm
¹H NMROlefinic HNot Applicable
-CH₃~1.6-2.0 ppm
IR SpectroscopyC=C Stretch~1640-1680 cm⁻¹
C-H Stretch (Alkyl)~2850-2970 cm⁻¹ docbrown.info
C-Br Stretch~550-650 cm⁻¹
Mass SpectrometryMolecular Ion [M]⁺m/z 162/164 (due to ⁷⁹Br/⁸¹Br isotopes) nih.gov
Base Peakm/z 83 ([M-Br]⁺)

Advanced Computational Methodologies

Beyond standard spectroscopic prediction, advanced computational methods are employed to investigate the behavior of molecules in more complex scenarios and to predict their reactivity with greater accuracy.

QM/MM Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical processes in large, complex systems like solutions or enzymes. mdpi.comnih.gov For a molecule such as 1-bromo-2-methyl-cyclopentene, a QM/MM study would be relevant when investigating its behavior in a specific solvent or its interaction with a biological macromolecule.

In this approach, the chemically active region of the system (e.g., the 1-bromo-2-methyl-cyclopentene molecule and its immediate interacting partners) is treated with a high-level, computationally expensive Quantum Mechanics (QM) method. researchgate.net The rest of the system (e.g., the bulk solvent) is treated with a more computationally efficient Molecular Mechanics (MM) force field. mdpi.com

The total energy in an additive QM/MM scheme is calculated as: E_total = E_QM + E_MM + E_QM/MM

Where E_QM is the energy of the QM region, E_MM is the energy of the MM region, and E_QM/MM describes the interaction between the two regions. mdpi.com This interaction term can include electrostatic contributions (from MM point charges interacting with the QM electron density) and van der Waals terms. A significant challenge that these methods address is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. researchgate.net

By employing QM/MM simulations, researchers can model reactions and activation energies for 1-bromo-2-methyl-cyclopentene in a condensed-phase environment, providing a more realistic picture than gas-phase calculations alone. nih.gov

Machine Learning in Chemical Reactivity and Selectivity Prediction

Machine learning (ML) has emerged as a transformative tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and understanding chemical reactivity. researchgate.netchemintelligence.com For a compound like 1-bromo-2-methyl-cyclopentene, ML models could be used to predict its reactivity in various chemical transformations.

These models are trained on large datasets of known chemical reactions. chemintelligence.com The reactants and products are converted into machine-readable formats, known as molecular representations or "features." These can range from simple molecular fingerprints to complex descriptors derived from quantum mechanical calculations. youtube.com A neural network or other ML algorithm then learns the complex relationship between the features of the reactants and the resulting reaction properties, such as yield, stereoselectivity, or regioselectivity. researchgate.netcmu.edu

For instance, an ML model could be trained to predict the outcome of a Suzuki-Miyaura coupling reaction involving various substituted bromoalkenes, including 1-bromo-2-methyl-cyclopentene. organic-chemistry.org The model would take features of the bromoalkene, the boronic acid partner, the catalyst, and the solvent as input and predict the reaction yield. youtube.com The development of such predictive models can significantly accelerate the discovery of new reactions and the optimization of synthetic routes. cmu.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.